

YK11 Administration in Animal Models for Muscle Wasting: Application Notes and Protocols

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Compound of Interest		
Compound Name:	YK11	
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Introduction

Muscle wasting, a debilitating loss of muscle mass and function, is a significant clinical challenge associated with a wide range of conditions, including chronic diseases, aging (sarcopenia), and periods of disuse. The experimental compound **YK11**, a synthetic steroidal selective androgen receptor modulator (SARM), has garnered considerable interest for its potential therapeutic application in combating muscle atrophy. **YK11** exhibits a unique dual mechanism of action, functioning as a partial agonist of the androgen receptor and, notably, as a potent myostatin inhibitor.[1][2] Myostatin is a key negative regulator of muscle growth, and its inhibition is a promising strategy for promoting muscle hypertrophy.[1] **YK11** is understood to exert its myostatin-inhibiting effects by increasing the expression of follistatin, a natural antagonist of myostatin.[1][3][4]

These application notes provide a comprehensive overview of the administration of **YK11** in various animal models of muscle wasting. Detailed experimental protocols, quantitative data from preclinical studies, and a summary of the underlying signaling pathways are presented to guide researchers in the investigation of **YK11**'s therapeutic potential.

Mechanism of Action: The YK11 Signaling Pathway

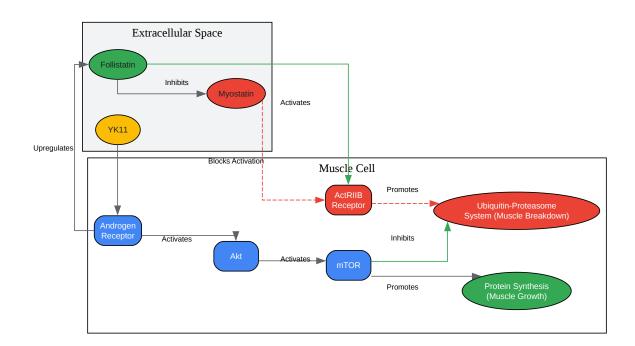


Methodological & Application

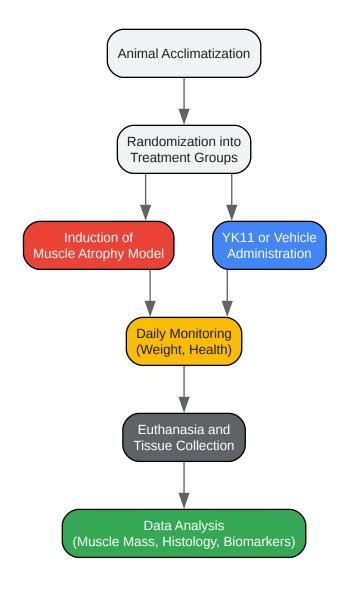
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YK11's primary mechanism of action involves the modulation of the androgen receptor and the subsequent inhibition of the myostatin signaling pathway.[1] As a partial agonist, **YK11** binds to the androgen receptor, which leads to the upregulation of follistatin.[1][4] Follistatin, in turn, binds directly to myostatin, preventing it from interacting with its receptor, the activin type IIB receptor (ActRIIB).[1] This blockade of myostatin signaling leads to the activation of prohypertrophic pathways, most notably the Akt/mTOR pathway, which promotes protein synthesis and muscle growth.[1] Concurrently, the inhibition of myostatin signaling can lead to the suppression of catabolic pathways, such as the ubiquitin-proteasome system, which is responsible for protein degradation.[1]









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